molecular formula C4H12N2O2S B1279930 2-(Dimethylamino)ethanesulfonamide CAS No. 71365-70-3

2-(Dimethylamino)ethanesulfonamide

Cat. No. B1279930
CAS RN: 71365-70-3
M. Wt: 152.22 g/mol
InChI Key: YSOMKNSPOJDDKX-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethanesulfonamide is a chemical compound that is of interest in various chemical research areas. It is a derivative of sulfonamide, a functional group that is commonly found in several drug molecules and is known for its various biological activities. The compound's structure includes a dimethylamino group attached to an ethanesulfonamide moiety.

Synthesis Analysis

The synthesis of derivatives of 2-(dimethylamino)ethanesulfonamide has been explored in the context of creating chemically removable derivatization reagents for liquid chromatography. For instance, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate was synthesized to incorporate a chromophore for detection and a dimethylamino function that can be removed post-derivatization . This indicates that the dimethylaminoethanesulfonamide structure can be modified to create specialized reagents for analytical applications.

Molecular Structure Analysis

The molecular structure of compounds related to 2-(dimethylamino)ethanesulfonamide has been characterized using techniques such as X-ray single crystal diffraction. For example, sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were synthesized and structurally characterized, revealing the organization of the molecules as molecular crystals with hydrogen bonds of the C-H…O type . This suggests that the dimethylaminoethanesulfonamide derivatives can form stable crystalline structures with specific intermolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of 2-(dimethylamino)ethanesulfonamide derivatives has been studied in various contexts. For example, the derivatization reagent mentioned earlier can be removed after derivatization by simple acid treatment, which is a useful property for post-analysis cleanup in chromatography . Additionally, kinetic investigations of substitution reactions of related compounds in aqueous solutions have been correlated with their stereochemical characteristics . This indicates that the derivatives of 2-(dimethylamino)ethanesulfonamide can undergo specific chemical reactions that are influenced by their molecular structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(dimethylamino)ethanesulfonamide derivatives are influenced by their molecular structure. For instance, the synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, a related compound, and its structural assignment using NMR and IR spectroscopy, as well as X-ray diffraction, indicates that the compound forms short O-H-C contacts in the crystal . This highlights the importance of molecular interactions in determining the physical properties of these compounds. Additionally, the electrochemical behavior of related iminoethane derivatives in dimethylformamide has been investigated, showing that these compounds can undergo one-electron reduction to form anion radicals . This suggests that the electrochemical properties of these derivatives are significant and can be studied for potential applications.

Scientific Research Applications

Liquid Chromatography

2-(Dimethylamino)ethanesulfonamide has been utilized in the field of liquid chromatography. A sulfonate derivatization reagent, 2-(N-phthalimido)ethyl 2-(dimethylamino)ethanesulfonate, was synthesized for this purpose. It consists of a chromophore (phthalimido) necessary for detection and a dimethylamino function that is chemically removable after derivatization. This reagent was successfully applied to the derivatization of 2,4,6-trichlorophenol, demonstrating its potential in liquid chromatography applications (Kou et al., 1995).

Conformational Studies in Aqueous Solutions

Research on 2-(N,N-Dimethylamino)ethanethiol, closely related to 2-(Dimethylamino)ethanesulfonamide, revealed its existence in various ionic forms in different pH environments. The study focused on understanding the conformational changes and the significance of intramolecular hydrogen bonding in these forms (Ohno et al., 2003).

Gas Phase Chemistry

The (dimethylamino)methyl radical, closely related to 2-(Dimethylamino)ethanesulfonamide, was investigated for its behavior in the gas phase. This study provided insights into the properties of this radical and its dissociation processes, contributing to a deeper understanding of gas phase chemistry (Shaffer et al., 1993).

Surface Micro-heterogeneity Studies

A study using 5-dimethylamino-1-naphthalenesulfonamide (dansylamide), which has a structural similarity to 2-(Dimethylamino)ethanesulfonamide, explored its potential in investigating the micro-heterogeneity of surface environments. This research indicated the utility of such compounds in understanding molecular-level heterogeneity on surfaces (Lochmüller et al., 1981).

Zwitterionic Separation Material Synthesis

A novel zwitterionic separation material, incorporating (2-dimethylamino)ethanesulfonic acid, was synthesized for the simultaneous separation of inorganic anions and cations. This development has potential applications in the field of chromatography (Jiang & Irgum, 1999).

Safety And Hazards

The safety data sheet for a related compound, 2-(Dimethylamino)ethyl acrylate, indicates that it is flammable, harmful if swallowed or inhaled, and can cause skin and eye irritation .

Future Directions

While specific future directions for “2-(Dimethylamino)ethanesulfonamide” are not mentioned in the sources I found, there are studies discussing the potential applications of related compounds. For instance, polymersomes of poly [2-(dimethylamino) ethyl methacrylate]-b-polystyrene are being studied as drug delivery systems or nanoreactors . Another study discusses the potential of polydopamine anti-bacterial nanomaterials .

properties

IUPAC Name

2-(dimethylamino)ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2O2S/c1-6(2)3-4-9(5,7)8/h3-4H2,1-2H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOMKNSPOJDDKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483720
Record name 2-(Dimethylamino)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethanesulfonamide

CAS RN

71365-70-3
Record name 2-(Dimethylamino)ethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)ethane-1-sulfonamide
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Synthesis routes and methods I

Procedure details

Ammonia was cautiously added to a cooled solution of the subtitle product of step ii) in THF (50 ml) and stirring maintained until all of the ammonia had evaporated before filtering off the product as a white solid. Yield: 0.88 g.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AC Giddens, SA Gamage, JD Kendall, WJ Lee… - Bioorganic & Medicinal …, 2019 - Elsevier
Replacing one of the morpholine groups of the phosphatidylinositol 3-kinase (PI3K) inhibitor ZSTK474 with a variety of sulfonamide-linked solubilizing substituents produced a new …
Number of citations: 14 www.sciencedirect.com

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